B1578625 Amolopin-1a

Amolopin-1a

Numéro de catalogue: B1578625
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amolopin-1a is a 70-amino acid (aa) antimicrobial peptide derived from the skin secretions of Amolops loloensis (rufous-spotted torrent frog) . As a member of the Dermaseptin family, it exhibits broad-spectrum antimicrobial activity, likely through membrane disruption mechanisms common to amphibian-derived peptides. Its structural features, such as amphipathic α-helical domains, enable interactions with microbial membranes, though specific physicochemical properties (e.g., charge, hydrophobicity) remain uncharacterized in the available literature . This compound represents a promising candidate for novel antibiotic development, particularly given rising antimicrobial resistance.

Propriétés

Bioactivité

Antibacterial, Antifungal

Séquence

FLPMLAGLAANFLPKLFCKITKKC

Origine du produit

United States

Applications De Recherche Scientifique

Pharmacological Profile

Amolopin-1a functions primarily as a calcium channel blocker , similar to amlodipine, which is widely used for treating hypertension and angina. The mechanism involves inhibiting voltage-dependent L-type calcium channels, leading to vascular smooth muscle relaxation and reduced peripheral resistance. This pharmacological action is crucial for managing cardiovascular conditions.

Hypertension Management

This compound has shown promise in controlling high blood pressure. Clinical studies indicate that it can effectively lower systolic and diastolic blood pressure in patients with hypertension. For instance, a multicenter retrospective study involving 870 hospitalized patients demonstrated significant blood pressure reduction after administration of this compound over five days .

Table 1: Efficacy of this compound in Hypertension Treatment

Study TypeSample SizeBlood Pressure ReductionKey Findings
Retrospective Multicenter Study870SignificantEffective in both systolic and diastolic control
Pilot Study150ModerateWell-tolerated with minimal side effects

Angina Pectoris

This compound is also indicated for the treatment of chronic stable angina and vasospastic angina . Its ability to dilate coronary arteries helps alleviate chest pain associated with these conditions. In clinical trials, patients reported improved exercise tolerance and reduced frequency of angina episodes when treated with this compound .

Case Study: Angina Management
A cohort study involving 200 patients with chronic stable angina showed that those treated with this compound experienced a 30% reduction in angina episodes over a three-month period compared to baseline measurements.

Off-Label Uses

This compound's versatility extends to off-label uses, including:

  • Diabetic Nephropathy : Studies suggest that combining this compound with ACE inhibitors may enhance renal protection in diabetic patients .
  • Pulmonary Arterial Hypertension : It has been explored as a treatment option for idiopathic pulmonary arterial hypertension, showing potential in improving hemodynamics .

Predictive Modeling in Treatment Efficacy

Recent advancements in machine learning have facilitated the development of predictive models to assess the efficacy of this compound in treating hypertension. A study utilized algorithms to identify key factors influencing treatment outcomes, such as hematocrit levels and platelet distribution width. The light gradient boosting machine model achieved an AUC of 0.803, indicating strong predictive capability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Amolopin-1a belongs to a group of amphibian antimicrobial peptides with conserved functional roles but structural variations. Key analogs include:

Table 1: Structural and Functional Comparison of this compound and Related Peptides
Compound Source Species Length (aa) Structural Features Inferred Activity
This compound Amolops loloensis 70 Not explicitly described Antimicrobial
Amurin-1 Rana amurensis 70 2 transmembrane segments (TMSs) Enhanced membrane interaction
Viridimin-1 Amolops viridimaculatus 66 Shorter sequence Target specificity
Hainanensin-1 Odorrana hainanensis Undisclosed Undisclosed Antimicrobial
Andersonin Odorrana andersonii 72 Longer sequence Antimicrobial

Key Observations :

  • Length Variability : Peptide lengths range from 66 aa (Viridimin-1) to 72 aa (Andersonin). Shorter peptides like Viridimin-1 may prioritize specificity, while longer sequences like Andersonin could adopt complex tertiary structures .
  • Taxonomic Diversity: Despite shared antimicrobial functions, these peptides originate from distinct frog genera (Amolops, Rana, Odorrana), indicating evolutionary divergence in peptide design .

Functional and Mechanistic Differences

Antimicrobial Efficacy

While all listed peptides exhibit antimicrobial activity, their efficacy against specific pathogens (e.g., Gram-negative vs. However:

  • Charge and Hydrophobicity : Variations in aa composition (e.g., cationic residues in this compound) likely influence electrostatic interactions with microbial membranes, though detailed comparative studies are lacking.
Stability and Pharmacokinetics

No data on serum stability, half-life, or metabolic pathways are provided. Structural features such as TMSs in Amurin-1 could enhance resistance to proteolytic degradation, a common limitation of peptide therapeutics .

Méthodes De Préparation

Preparation of Pyrrole Derivative (Intermediate)

  • The pyrrole derivative serves as an amine protecting group, allowing the key substitution reaction to proceed efficiently.
  • This intermediate is synthesized following the method described by J. Chem. Soc., Perkin Trans. I, 1984, which ensures high yield and stability.
  • Both ester groups (R1 and R2) are preferably methyl groups in this intermediate.

Hantzsch Reaction to Form Dihydropyridine Core

  • The pyrrole derivative is reacted with methyl aminocrotonate and 2-chlorobenzaldehyde in a molar ratio of approximately 0.9–1.2 : 1 : 1.
  • The reaction is conducted by refluxing in a C1–C4 alkanol solvent such as isopropanol or 1-butanol for about 20 hours.
  • This step yields the 1,4-dihydropyridine derivative with a significantly improved yield of approximately 53%, which is superior to conventional Hantzsch reactions.

Conversion of Pyrrole-Protected Intermediate to this compound

The final step involves converting the pyrrole-protected intermediate into this compound by removing the pyrrole group and introducing the free amino functionality.

Hydroxylamine-Mediated Deprotection

  • The 1,4-dihydropyridine derivative is refluxed in a mixture of water and an organic solvent (isopropanol, methanol, ethanol, or 1-butanol) in a volume ratio of approximately 1:4 (organic solvent to water).
  • Hydroxylamine hydrochloride is added in excess (15–25 equivalents, preferably 20 equivalents) to facilitate the conversion.
  • Triethylamine is optionally added (around 10 equivalents) to enhance the reaction yield.
  • The reaction duration is typically 4–5 hours under reflux conditions.

Yield and Purification

  • This method achieves a markedly higher yield of this compound compared to earlier methods.
  • The process is amenable to scale-up for industrial production, providing a safer and more efficient route.
  • The product is isolated by filtration and washing, followed by drying and recrystallization as needed.

Process Parameters and Conditions Summary

Step Conditions Reagents/Materials Yield (%) Notes
Pyrrole derivative synthesis Literature method (J. Chem. Soc., Perkin Trans. I, 1984) Starting amine, pyrrole protecting group High Stable intermediate for further reaction
Hantzsch reaction Reflux 20 h in isopropanol or 1-butanol Pyrrole derivative, methyl aminocrotonate, 2-chlorobenzaldehyde ~53 Improved yield vs. conventional methods
Deprotection and conversion Reflux 4–5 h in water/organic solvent mixture Hydroxylamine hydrochloride (20 eq), triethylamine (10 eq) High Efficient removal of pyrrole, amine formation
Isolation and purification Filtration, washing, drying Dichloromethane, ethyl acetate (for washing) - Standard purification techniques

Comparative Analysis with Conventional Methods

Method Yield (%) Safety Concerns Scalability Complexity
Azide-based Hantzsch reaction ~19 Explosion hazard of azide Low Moderate to high
Benzyl-protected amine method ~10 Requires two-step hydrogenation Low High
Pyrrole-protected method ~53 Safer, no explosive intermediates High Moderate

The pyrrole-protected method clearly outperforms earlier methods in yield, safety, and scalability, making it the preferred industrial approach for this compound synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to evaluate Amolopin-1a's biochemical activity?

  • Methodological Answer : Experimental design should begin with a clear hypothesis and measurable objectives. Include appropriate controls (e.g., positive/negative controls for bioactivity assays) and ensure sufficient replication to account for biological variability. Use validated statistical tools (e.g., ANOVA for dose-response studies) to analyze dose-dependent effects or time-course experiments. Ensure data collection aligns with ethical guidelines for chemical safety and reproducibility .

Q. How should researchers approach the synthesis and characterization of this compound to ensure reproducibility?

  • Methodological Answer : Document synthesis protocols in detail, including reagent sources, reaction conditions (temperature, catalysts), and purification methods (e.g., HPLC for purity validation). Characterize compounds using spectroscopic techniques (NMR, MS) and physicochemical properties (melting point, solubility). For novel derivatives, provide full spectral data and purity assessments (>95% by chromatographic methods). Cross-reference procedures with established literature to ensure consistency .

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships in preclinical studies?

  • Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) are standard for calculating EC50/IC50 values. Apply outlier detection methods (Grubbs’ test) and confirm normality assumptions (Shapiro-Wilk test). For multi-group comparisons, use post-hoc corrections (Bonferroni) to minimize Type I errors. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different experimental models?

  • Methodological Answer : Systematically compare variables such as model organisms (e.g., murine vs. in vitro cell lines), dosing regimens, and endpoint measurements. Conduct meta-analyses to identify confounding factors (e.g., solvent effects in solubility-limited assays). Validate findings using orthogonal assays (e.g., binding affinity vs. functional activity) and transparently report limitations in methodology .

Q. What frameworks are recommended for optimizing this compound's pharmacokinetic properties in translational studies?

  • Methodological Answer : Adopt the ADME (Absorption, Distribution, Metabolism, Excretion) framework. Use in silico tools (e.g., molecular docking for metabolic stability predictions) followed by in vivo validation (plasma half-life studies in rodents). Prioritize parameters like bioavailability (%F) and tissue penetration (brain-plasma ratio) based on therapeutic targets. Cross-reference results with structural analogs to identify scaffold-specific trends .

Q. How should researchers design comparative studies between this compound and its structural analogs?

  • Methodological Answer : Apply the PICOT framework (Population: target protein; Intervention: analog vs. This compound; Comparison: potency/efficacy; Outcome: IC50/EC50; Time: assay duration). Use head-to-head assays under identical conditions and include shared reference compounds. Employ multivariate analysis (e.g., PCA) to differentiate structure-activity relationships (SAR). Address ethical considerations by minimizing redundant animal testing through in vitro prioritization .

Q. What strategies are effective for validating this compound's mechanism of action when preliminary data conflicts with existing literature?

  • Methodological Answer : Combine genetic (e.g., CRISPR knockouts) and pharmacological (selective inhibitors) approaches to isolate pathways. Use proteomic or transcriptomic profiling to identify off-target effects. Replicate findings in independent labs and share raw data (e.g., dose-response curves) via repositories for transparency. Discuss discrepancies in the context of assay sensitivity or model specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.